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Compound of Interest

Compound Name:
2-Methoxy-5-methylthiobenzoic

acid

Cat. No.: B8454584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Methoxy-5-
methylthiobenzoic acid and its derivatives. The information herein is intended to assist in the

identification, characterization, and quality control of these compounds, which are of interest in

medicinal chemistry and materials science. The data presented is a compilation from various

spectroscopic databases and literature sources for structurally related compounds, providing a

foundational understanding of their spectral characteristics.

Introduction
2-Methoxy-5-methylthiobenzoic acid is a substituted aromatic carboxylic acid featuring a

methoxy group and a methylthio group on the benzene ring. These functional groups

significantly influence the electronic environment of the molecule, resulting in characteristic

spectroscopic signatures. This guide will explore the expected features in Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

the parent acid and its common derivatives, such as esters and amides.

Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-Methoxy-
5-methylthiobenzoic acid and its derivatives based on available information for closely related

structures.
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¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic

environment of each nucleus.

Table 1: Comparative ¹H and ¹³C NMR Data (Expected)

Compound Functional Group
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

2-Methoxy-5-

methylthiobenzoic

acid

-COOH

~10-13 (s, 1H,

COOH), 7.0-8.0 (m,

3H, Ar-H), 3.9 (s, 3H,

OCH₃), 2.5 (s, 3H,

SCH₃)

~168 (C=O), 158 (C-

OCH₃), 135 (C-S),

110-130 (Ar-C), 56

(OCH₃), 15 (SCH₃)

Methyl 2-Methoxy-5-

methylthiobenzoate
-COOCH₃

7.0-8.0 (m, 3H, Ar-H),

3.9 (s, 3H, Ar-OCH₃),

3.8 (s, 3H, COOCH₃),

2.5 (s, 3H, SCH₃)

~167 (C=O), 158 (C-

OCH₃), 135 (C-S),

110-130 (Ar-C), 56

(Ar-OCH₃), 52

(COOCH₃), 15 (SCH₃)

2-Methoxy-5-

methylthiobenzamide
-CONH₂

7.0-8.0 (m, 3H, Ar-H),

5.5-7.5 (br s, 2H,

NH₂), 3.9 (s, 3H,

OCH₃), 2.5 (s, 3H,

SCH₃)

~170 (C=O), 158 (C-

OCH₃), 135 (C-S),

110-130 (Ar-C), 56

(OCH₃), 15 (SCH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on their characteristic vibrational frequencies.

Table 2: Comparative IR Data (Expected)
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Compound
C=O Stretch
(cm⁻¹)

O-H or N-H
Stretch (cm⁻¹)

C-O Stretch
(cm⁻¹)

C-S Stretch
(cm⁻¹)

2-Methoxy-5-

methylthiobenzoi

c acid

1680-1710
2500-3300

(broad)

1250-1300,

1020-1050
600-800

Methyl 2-

Methoxy-5-

methylthiobenzo

ate

1715-1735 -
1250-1300,

1020-1050
600-800

2-Methoxy-5-

methylthiobenza

mide

1630-1680
3100-3500 (two

bands)

1250-1300,

1020-1050
600-800

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which aids in determining the molecular weight and structure.

Table 3: Comparative Mass Spectrometry Data (Expected)

Compound
Molecular Weight (
g/mol )

Expected [M]⁺ or
[M+H]⁺ (m/z)

Key Fragmentation
Patterns

2-Methoxy-5-

methylthiobenzoic

acid

198.23 198 or 199
Loss of -OH, -COOH,

-CH₃

Methyl 2-Methoxy-5-

methylthiobenzoate
212.26 212 or 213

Loss of -OCH₃, -

COOCH₃

2-Methoxy-5-

methylthiobenzamide
197.25 197 or 198 Loss of -NH₂, -CONH₂

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press into a thin, transparent pellet.
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Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the

Attenuated Total Reflectance (ATR) crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

ESI-MS Parameters (for molecular weight determination):

Infuse the sample solution directly into the ESI source.

Acquire spectra in both positive and negative ion modes.

Typical mass range: 50-500 m/z.

EI-MS Parameters (for fragmentation analysis):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Electron energy: 70 eV.
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Typical mass range: 40-500 m/z.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualizations
Structural Relationships
The following diagram illustrates the structural relationship between 2-Methoxy-5-
methylthiobenzoic acid and its methyl ester and amide derivatives.

Structural Relationships
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Caption: Derivatization of 2-Methoxy-5-methylthiobenzoic acid.

Spectroscopic Analysis Workflow
The diagram below outlines the general workflow for the spectroscopic analysis of the target

compounds.
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Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Techniques

Data Analysis

Compound

NMR Spectroscopy
(¹H, ¹³C) IR SpectroscopyMass Spectrometry

Structural ElucidationPurity Assessment Functional Group
Characterization

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Methoxy-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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